Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the piperidine ring.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of reduced piperidine derivatives.
Oxidation: Formation of oxidized products with new functional groups.
Scientific Research Applications
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperidine ring provides structural stability. The compound may modulate biological pathways by binding to enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromopyridine moiety and the tert-butyl ester group differentiates it from other similar compounds, making it valuable for targeted research applications .
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-5-4-6-13(18)11-8-12(16)10-17-9-11/h8-10,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBQQCNUOIRSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.